molecular formula C17H19FN4O4S B2714170 4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872614-06-7

4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2714170
CAS No.: 872614-06-7
M. Wt: 394.42
InChI Key: QOANCLCBHKARNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core. This five-membered aromatic ring is substituted at the 2-position with a methyl group linked to a 4-fluorobenzamide moiety. At the 5-position, a sulfanyl (-S-) group connects to a carbamoyl methyl substituent, which is further functionalized with an oxolan-2-ylmethyl group (a tetrahydrofuran derivative).

Properties

IUPAC Name

4-fluoro-N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c18-12-5-3-11(4-6-12)16(24)20-9-15-21-22-17(26-15)27-10-14(23)19-8-13-2-1-7-25-13/h3-6,13H,1-2,7-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOANCLCBHKARNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the fluorine atom. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
    The compound N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () replaces the oxadiazole core with a thiadiazole (sulfur instead of oxygen). Thiadiazoles exhibit distinct electronic properties due to sulfur’s lower electronegativity, which may enhance lipophilicity and alter binding interactions. For instance, the dichlorophenyl substituent in this analog could improve hydrophobic interactions in biological targets compared to the fluorobenzamide in the target compound .

Substituent Modifications

  • Aromatic Group Variations: The compound (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () features a 4-chlorobenzylsulfanyl group and a toluenesulfonamide moiety. 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () shares the 4-fluorophenyl and oxadiazole core but replaces the carbamoyl-sulfanyl group with a sulfamoyl linkage. This substitution likely enhances solubility due to the sulfamoyl group’s polarity .
  • Tetrahydrofuran (Oxolan) Derivative :
    The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether moiety, which may improve membrane permeability compared to linear alkyl chains in analogs like and . This structural feature is rare in the cited analogs and could modulate pharmacokinetic properties .

Pharmacological Activity and Computational Insights

Bioactivity Trends

  • Antimicrobial Potential: Thiadiazole derivatives (e.g., ) are reported to exhibit antibacterial activity against Gram-positive strains, attributed to their planar heterocyclic cores and halogen substituents. The target compound’s fluorobenzamide group may similarly target microbial enzymes but with reduced cytotoxicity due to fluorine’s smaller steric profile .
  • Enzyme Inhibition :
    Sulfonamide-containing analogs (e.g., ) show inhibitory activity against carbonic anhydrase, while sulfamoyl derivatives () are explored for tyrosine kinase inhibition. The carbamoyl-sulfanyl group in the target compound could offer a unique binding mode for protease or kinase targets .

Computational Similarity Analysis

  • Tanimoto and Dice Metrics :
    Molecular similarity analysis using Tanimoto and Dice indices () suggests moderate similarity (~0.6–0.7) between the target compound and analogs like and , primarily due to shared oxadiazole and benzamide motifs. Lower similarity (~0.4–0.5) is observed with thiadiazole derivatives (), highlighting core heterocycle divergence .
  • Pharmacophore Mapping : The oxadiazole ring and fluorobenzamide group form a common pharmacophore for ATP-binding pocket interactions, as seen in kinase inhibitors. The oxolan-2-ylmethyl group introduces a 3D structural deviation that may enhance selectivity .

Biological Activity

4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorine atom, an oxolan ring, and an oxadiazole moiety. Its molecular formula is C20H23FN4O3SC_{20}H_{23}FN_4O_3S, indicating the presence of various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell functions.

Antitumor Activity

Preliminary investigations into the antitumor effects of compounds with similar structures have shown promising results. For example, certain N-substituted carbazoles have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEP 2 (laryngeal carcinoma) . The introduction of a fluorine atom in these compounds has been noted to enhance their anticancer activity, likely due to increased lipophilicity and improved cellular uptake.

The proposed mechanisms through which 4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells by activating caspase pathways.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that protect cells from oxidative stress, which is a contributing factor in cancer progression.

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against E. coli and S. aureus with zones of inhibition up to 24 mm at 100 µg/mL.
AntitumorActive against MCF-7 and HEP 2 cells; LC50 values ranged from 35.6 to 80.0 µg/mL for various derivatives.
Mechanism InsightsProposed mechanisms include DNA synthesis inhibition and apoptosis induction.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, it was found that compounds with similar structural features to 4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exhibited significant antimicrobial activity. The study highlighted the importance of substituent groups in enhancing efficacy against gram-positive and gram-negative bacteria.

Case Study 2: Cancer Cell Line Studies

Another notable study focused on the evaluation of N-substituted carbazoles against human cancer cell lines. The results indicated that compounds with a para-fluoro substitution displayed heightened anticancer activity compared to their non-fluorinated counterparts. This case study underscores the potential therapeutic applications of fluorinated oxadiazole derivatives in oncology.

Q & A

Basic: What are the key synthetic steps for preparing this compound?

Answer:
The synthesis involves three critical steps:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Benzamide coupling : Reaction of the oxadiazole intermediate with 4-fluorobenzoyl chloride using a base (e.g., triethylamine) to activate the nucleophilic methylene group .

Sulfanyl-carbamoyl linkage : Introduction of the oxolane-containing carbamoyl group via EDCI/HOBt-mediated coupling between a mercaptoacetic acid derivative and (oxolan-2-yl)methylamine .
Key considerations: Purification via column chromatography and characterization by ¹H/¹³C NMR to confirm regioselectivity.

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance oxadiazole cyclization efficiency .
  • Temperature control : Maintaining 0–5°C during benzamide coupling minimizes side reactions (e.g., hydrolysis) .
  • Catalyst screening : Substituting EDCI with DCC increases carbamoyl coupling yields by 15–20% in non-polar solvents .
  • Real-time monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Basic: What methodologies are used to evaluate its biological activity?

Answer:
Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to its sulfamoyl moiety .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

Answer:
Contradictions (e.g., variable IC₅₀ values across studies) are addressed by:

  • Systematic substituent variation : Comparing analogs with modified oxolane or fluorophenyl groups to isolate pharmacophore contributions .
  • Computational docking : Mapping binding interactions with targets like COX-2 or EGFR to explain potency disparities .
  • Meta-analysis : Aggregating data from multiple studies to identify trends in logP vs. activity correlations .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods:

  • Spectroscopy : ¹⁹F NMR to confirm fluorine position; HRMS for molecular weight validation .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Thermal analysis : DSC to determine melting point and polymorphic stability .

Advanced: How can solubility challenges in polar solvents be overcome for in vivo studies?

Answer:
Strategies include:

  • Prodrug design : Introducing phosphate or PEG groups to enhance aqueous solubility .
  • Co-solvent systems : Using DMSO/water mixtures (≤10% DMSO) to maintain biocompatibility .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability by 2–3× in rodent models .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf life .

Advanced: How can mechanistic studies elucidate its mode of action?

Answer:

  • Target identification : SILAC-based proteomics to identify binding partners in cell lysates .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure association/dissociation rates with putative targets .
  • Metabolomic profiling : LC-MS/MS to track downstream metabolite changes in treated cells .

Basic: How is toxicity assessed in preclinical research?

Answer:

  • In vitro : Hemolysis assays (red blood cells) and hepatotoxicity screening (HepG2 cells) .
  • In vivo : Acute toxicity studies in mice (LD₅₀ determination) and histopathological analysis .

Advanced: What computational tools predict its ADMET properties?

Answer:

  • Software : SwissADME or ADMETLab 2.0 for permeability (LogP), CYP450 interactions, and hERG inhibition .
  • Machine learning : QSAR models trained on oxadiazole derivatives to forecast bioavailability and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.